The Synthesis of Pradofloxacin Hydrochloride: A Comprehensive Technical Guide
The Synthesis of Pradofloxacin Hydrochloride: A Comprehensive Technical Guide
Abstract
Pradofloxacin is a third-generation fluoroquinolone veterinary antibiotic with an enhanced spectrum of activity against a broad range of Gram-positive and Gram-negative bacteria, including anaerobic bacteria.[1] This technical guide provides an in-depth exploration of the synthetic pathways for pradofloxacin hydrochloride, detailing the key chemical transformations, intermediates, and reaction mechanisms. The synthesis of this complex molecule is a multi-step process that hinges on the strategic construction of two key intermediates: the chiral diamine side chain, (1S,6S)-2,8-diazabicyclo[4.3.0]nonane, and the functionalized quinolone core, 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This document will elucidate the intricate synthesis of these precursors and their final condensation to yield pradofloxacin, providing valuable insights for researchers, scientists, and drug development professionals in the field of medicinal and process chemistry.
Introduction to Pradofloxacin
Pradofloxacin, a veterinary fluoroquinolone, exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[1] Its unique 8-cyano substituent on the quinolone core contributes to its enhanced efficacy and distinct pharmacological profile. The hydrochloride salt of pradofloxacin is often utilized for pharmaceutical formulations. The stereochemistry of the C7 substituent, (1S,6S)-2,8-diazabicyclo[4.3.0]nonane, is critical for its biological activity. This guide will dissect the chemical architecture of pradofloxacin and illuminate the synthetic strategies employed in its creation.
Retrosynthetic Analysis
A retrosynthetic analysis of pradofloxacin hydrochloride reveals the two primary building blocks: the quinolone core (a carboxylic acid derivative) and the bicyclic diamine side chain. The key disconnection is the C-N bond at the C7 position of the quinolone ring, formed via a nucleophilic aromatic substitution reaction.
Caption: Retrosynthetic disconnection of Pradofloxacin.
Synthesis of the Quinolone Core: 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
The synthesis of the highly substituted quinolone core is a multi-step process that typically begins with a polysubstituted benzene derivative. A plausible route involves the construction of the quinolone ring system via a Gould-Jacobs type reaction, followed by functional group manipulations.
Pathway Overview
A likely synthetic pathway commences with 2,4,5-trifluoro-3-cyanobenzoic acid. This starting material undergoes a series of transformations to introduce the necessary substituents prior to the critical cyclization step that forms the quinolone ring.
Caption: Synthesis pathway for the pradofloxacin quinolone core.
Experimental Protocols
Step 1: Synthesis of 2,4,5-Trifluoro-3-cyanobenzoyl chloride
This initial step involves the conversion of the carboxylic acid to the more reactive acid chloride.
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Protocol: To a solution of 3-cyano-2,4,5-trifluorobenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride. Heat the mixture at reflux until the reaction is complete (monitored by TLC or GC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate
This intermediate is synthesized through a series of reactions starting from a substituted benzoyl chloride. A similar synthesis is described for a related compound.[2]
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Protocol:
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To a solution of ethyl 3-ethoxyacrylate in an anhydrous solvent (e.g., dioxane) and in the presence of a base (e.g., triethylamine), slowly add a solution of 2,4-dichloro-5-fluorobenzoyl chloride at a low temperature.
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After the addition, allow the reaction to warm to room temperature and stir until completion.
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To the resulting enol ether, add cyclopropylamine and stir at room temperature.
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The product, ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate, is then isolated and purified.
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Step 3: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
This crucial cyclization and subsequent hydrolysis yields the quinolone core.
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Protocol:
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To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate in an anhydrous solvent like dioxane, add a strong base such as sodium hydride in portions while cooling.
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After the initial reaction, heat the mixture at reflux for several hours.
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Remove the solvent under vacuum, and suspend the residue in water.
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Add a base like potassium hydroxide and reflux the mixture to hydrolyze the ester.
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After cooling, filter the solution and acidify the filtrate with a strong acid (e.g., HCl) to precipitate the desired carboxylic acid.
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The precipitate is then filtered, washed with water, and dried to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.[2]
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Synthesis of the Chiral Side Chain: (1S,6S)-2,8-diazabicyclo[4.3.0]nonane
The enantiomerically pure side chain is a critical component for the efficacy of pradofloxacin. Its synthesis is a significant challenge, and several routes have been developed, including chemical and chemo-enzymatic methods.[3][4] A common approach starts from pyridine-2,3-dicarboxylic acid.[5]
Pathway Overview
Caption: Final condensation and salt formation.
Experimental Protocol
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Protocol:
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A mixture of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, (1S,6S)-2,8-diazabicyclo[4.3.0]nonane, and a base (e.g., diisopropylethylamine) in a solvent mixture of N-methyl-pyrrolidone and ethanol is heated. [6] 2. The reaction is monitored by HPLC until completion.
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Upon completion, the reaction mixture is cooled, and the crude pradofloxacin is isolated by filtration.
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The crude product is then treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, which is then purified by recrystallization to yield pradofloxacin hydrochloride of high purity.
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Quantitative Data Summary
| Step | Starting Material | Reagent(s) | Product | Yield | Reference |
| Quinolone Core Synthesis | |||||
| Cyclization/Hydrolysis | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate | NaH, KOH | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | ~85% | [2] |
| Chiral Side Chain Synthesis | |||||
| Debenzylation | (R,R)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane | Pd/C, H2 | (S,S)-2,8-diazabicyclo[4.3.0]nonane | 85% | [7] |
| Final Condensation | 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | (1S,6S)-2,8-diazabicyclo[4.3.0]nonane, DIEA | Pradofloxacin | 90% | [6] |
Conclusion
The synthesis of pradofloxacin hydrochloride is a testament to the advancements in modern synthetic organic chemistry. The successful construction of this potent veterinary antibiotic relies on the efficient and stereocontrolled synthesis of its key building blocks. The Gould-Jacobs reaction provides a robust method for assembling the quinolone core, while the synthesis of the chiral diamine side chain requires a carefully orchestrated sequence of reactions, including a critical chiral resolution step. The final nucleophilic aromatic substitution reaction proceeds in high yield to furnish the target molecule. This guide has provided a detailed overview of the synthetic pathways and experimental considerations for the preparation of pradofloxacin hydrochloride, offering a valuable resource for the scientific community.
References
-
Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium. [Link]
-
Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. [Link]
-
Efficient Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. ResearchGate. [Link]
- Process for the preparation of moxifloxacin hydrochloride and intermediates thereof.
- Method for preparing moxifloxacin side chain through biological method.
- Preparation method of moxifloxacin side chain intermediate.
- Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers.
- Novel and economical process for preparing (S, S)-2, 8-diazabicyclo[4.3.0]nonane and its enantiomer.
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic. SpringerLink. [Link]
-
(1S,6S)-2,8-Diazabicyclo(4.3.0)nonane. apicule. [Link]
-
Pradofloxacin. Wikipedia. [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- PROCESS FOR THE PREPARATION OF PRADOFLOXACIN.
-
7-Chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Buy (S,S)-2,8-Diazabicyclo[4,3,0]nonane (EVT-346107) | 151213-40-0 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101657448B - Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers - Google Patents [patents.google.com]
- 6. BRPI0718480B1 - PROCESS FOR THE PREPARATION OF PRADOFLOXACIN - Google Patents [patents.google.com]
- 7. (S,S)-2,8-Diazabicyclo[4,3,0]nonane | 151213-42-2 [chemicalbook.com]
